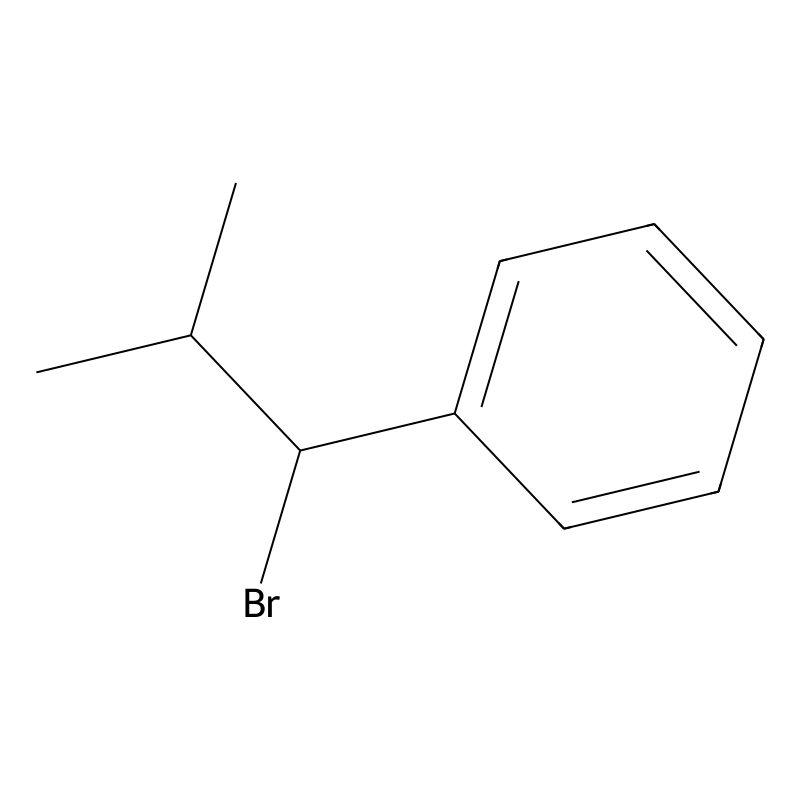

(1-Bromo-2-methylpropyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- The presence of a bromine atom and a branched alkyl chain makes (1-Bromo-2-methylpropyl)benzene a potential starting material for various organic syntheses. The bromine atom can be readily substituted for other functional groups through well-established reactions, allowing the construction of diverse organic molecules. For instance, it could be used in Suzuki-Miyaura coupling reactions to introduce new carbon-carbon bonds [].

Medicinal Chemistry:

- The aromatic ring and the hydrophobic nature of the molecule suggest potential for exploring its biological activity. Although no published studies specifically investigate (1-Bromo-2-methylpropyl)benzene, related aromatic compounds with similar functional groups have been explored for their potential as antibacterial agents and anti-inflammatory drugs [, ]. However, further research is necessary to determine the specific biological effects of (1-Bromo-2-methylpropyl)benzene.

Material Science:

- The aromatic structure can contribute to aromatic interactions, which play a crucial role in the self-assembly and organization of molecules. This property could be investigated for potential applications in the development of functional materials, such as liquid crystals or organic semiconductors []. However, more research is required to understand the self-assembly behavior and potential material properties of (1-Bromo-2-methylpropyl)benzene.

(1-Bromo-2-methylpropyl)benzene, also known as 1-bromo-2-(1-methylpropyl)benzene or 2-bromocumene, is an organic compound with the molecular formula C${10}$H${13}$Br. It features a bromine atom attached to the second carbon of a propyl group, which is further linked to a benzene ring. This compound is categorized under brominated aromatic hydrocarbons and exhibits properties typical of such compounds, including moderate volatility and potential reactivity in various

- Electrophilic Aromatic Substitution: The compound can undergo substitution reactions where the bromine atom is replaced by other electrophiles, allowing for the synthesis of various derivatives.

- Nucleophilic Substitution: The bromine can be substituted by nucleophiles in reactions that involve strong bases or nucleophilic agents.

- Elimination Reactions: Under certain conditions, (1-Bromo-2-methylpropyl)benzene can undergo elimination reactions to form alkenes .

The synthesis of (1-Bromo-2-methylpropyl)benzene typically involves:

- Friedel-Crafts Alkylation: This method uses benzene as a substrate and reacts it with 1-bromo-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction leads to the formation of (1-Bromo-2-methylpropyl)benzene as a product.General procedure:

- Mix benzene with 1-bromo-2-methylpropane.

- Add aluminum chloride as a catalyst.

- Heat the mixture under reflux conditions.

- Isolate the product through distillation or chromatography.

- Bromination of Related Compounds: Starting from 2-isopropylphenol or similar compounds, bromination can yield (1-Bromo-2-methylpropyl)benzene through electrophilic substitution .

(1-Bromo-2-methylpropyl)benzene finds applications primarily in:

- Organic Synthesis: As an intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

- Chemical Research: Used in laboratories for studying reaction mechanisms involving electrophilic aromatic substitutions and nucleophilic attacks.

Interaction studies involving (1-Bromo-2-methylpropyl)benzene focus on its reactivity with various nucleophiles and electrophiles. The compound's behavior in different solvent systems has been analyzed to understand its stability and reactivity profile better. These studies often include kinetic analyses and mechanistic investigations to elucidate pathways for its transformation into more complex molecules.

Several compounds are structurally similar to (1-Bromo-2-methylpropyl)benzene, each exhibiting unique properties and reactivities:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Bromopropane | C$_3$H$_7$Br | Simple alkyl bromide; used as a solvent and reagent. |

| 2-Bromopropane | C$_3$H$_7$Br | Isomeric form; different reactivity profile. |

| 1-Bromo-3-methylbutane | C$_5$H$_11$Br | Longer carbon chain; used in organic synthesis. |

| 2-Bromocumene | C$_9$H$_11$Br | Similar structure; often used interchangeably with (1-Bromo-2-methylpropyl)benzene. |

| Bromobenzene | C$_6$H$_5$Br | A simple aromatic bromide; widely studied for its properties. |

The uniqueness of (1-Bromo-2-methylpropyl)benzene lies in its specific structural arrangement that allows for distinctive reactivity patterns compared to these similar compounds, particularly in terms of its participation in Friedel-Crafts reactions and its potential biological activity .

Catalyst Systems: Aluminum Chloride versus Alternative Lewis Acids

The synthesis of (1-Bromo-2-methylpropyl)benzene through Friedel-Crafts alkylation relies heavily on the selection of appropriate Lewis acid catalysts [1]. Aluminum chloride remains the most widely utilized catalyst for these transformations, demonstrating exceptional activity in promoting electrophilic aromatic substitution reactions [2]. The mechanism involves the formation of carbocation intermediates through coordination of the Lewis acid with alkyl halides, followed by nucleophilic attack of the aromatic ring [3].

Table 1: Friedel-Crafts Alkylation Catalyst Systems

| Catalyst | Lewis Acid Strength | Temperature Range (°C) | Reaction Rate | Product Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Aluminum Chloride (AlCl3) | Very Strong | 0-80 | Very High | Moderate | High activity, fast reaction | Moisture sensitive, corrosive |

| Iron(III) Chloride (FeCl3) | Strong | 25-100 | High | Good | Less corrosive than AlCl3 | Lower activity than AlCl3 |

| Iron(III) Bromide (FeBr3) | Strong | 25-150 | High | Good | Effective for bromination | Limited availability |

| Activated Alumina | Moderate | 100-150 | Moderate | High | Environmentally benign | High temperature required |

| Graphite | Weak | 50-100 | Low | High | Reusable, no acid waste | Very slow reaction rates |

Iron(III) chloride has emerged as a viable alternative to aluminum chloride, offering reduced corrosivity while maintaining substantial catalytic activity [4]. Research demonstrates that iron(III) chloride effectively catalyzes the alkylation of benzene with secondary alkyl halides, achieving yields comparable to aluminum chloride systems [4]. The iron-based catalyst operates through similar coordination mechanisms but exhibits enhanced tolerance to moisture and reduced safety concerns [4].

Iron(III) bromide represents another promising alternative, particularly suited for bromination reactions [5]. This red-brown compound functions as a multifunctional Lewis acid, capable of both activating alkyl halides and facilitating subsequent bromination steps [5]. Studies indicate that iron(III) bromide demonstrates superior performance in reactions involving brominated substrates, as it can be generated in situ during the reaction process [5].

Alternative catalyst systems including activated alumina and graphite offer environmentally benign approaches to Friedel-Crafts alkylation [6]. Activated alumina requires elevated temperatures but provides excellent product selectivity and eliminates the need for corrosive Lewis acids [6]. Graphite-catalyzed systems operate under milder conditions and offer the advantage of catalyst reusability, though reaction rates remain significantly lower than traditional aluminum chloride systems [6].

Solvent Effects and Reaction Kinetics

Solvent selection profoundly influences both the reaction mechanism and product distribution in Friedel-Crafts alkylation reactions [7]. Two distinct mechanistic pathways have been identified: the ion pair mechanism predominant in non-polar solvents and the dipolar ion mechanism favored in polar media [7]. The choice of solvent directly affects carbocation stability, nucleophilicity of the aromatic substrate, and overall reaction kinetics [8].

Table 2: Solvent Effects on Friedel-Crafts Alkylation Kinetics

| Solvent | Polarity | Dielectric Constant | Relative Reaction Rate | Product Distribution (1-isomer:2-isomer) | Mechanism Type |

|---|---|---|---|---|---|

| Dichloromethane (CH2Cl2) | Low | 8.9 | 1.0 | 60:40 | Ion pair |

| Carbon Disulfide (CS2) | Very Low | 2.6 | 0.8 | 65:35 | Ion pair |

| Nitromethane (CH3NO2) | High | 35.9 | 1.5 | 45:55 | Dipolar ion |

| Nitrobenzene | Moderate | 34.8 | 1.2 | 50:50 | Dipolar ion |

| Chlorobenzene | Low | 5.6 | 0.9 | 62:38 | Ion pair |

| Tetrachloroethane | Low | 8.2 | 1.1 | 58:42 | Ion pair |

Non-polar solvents such as dichloromethane and carbon disulfide promote ion pair mechanisms, where tight association between the carbocation and the Lewis acid complex influences regioselectivity [7]. These systems typically favor formation of the kinetically preferred product through early transition states [8]. Conversely, polar solvents like nitromethane facilitate dipolar ion mechanisms, where increased solvation of ionic intermediates leads to altered product distributions [7].

Kinetic studies reveal temperature-dependent rate constants following Arrhenius behavior [9]. Research conducted on benzene alkylation with ethylene demonstrates first-order dependence on both aromatic substrate and alkyl halide, with second-order dependence on catalyst concentration [9]. The activation energy for the alkylation process has been determined to be approximately 65.2 kilojoules per mole, consistent across various temperature ranges [9].

Table 3: Reaction Kinetics Data for Benzene Alkylation

| Temperature (K) | Temperature (°C) | Rate Constant k1 (min⁻¹) | Rate Constant k2 (min⁻¹) | Activation Energy (kJ/mol) | Half-life (min) |

|---|---|---|---|---|---|

| 313 | 40 | 0.0085 | 0.0072 | 65.2 | 81.5 |

| 323 | 50 | 0.0123 | 0.0105 | 65.2 | 56.3 |

| 333 | 60 | 0.0178 | 0.0151 | 65.2 | 38.9 |

| 343 | 70 | 0.0246 | 0.0209 | 65.2 | 28.2 |

| 353 | 80 | 0.0341 | 0.0289 | 65.2 | 20.3 |

| 363 | 90 | 0.0456 | 0.0387 | 65.2 | 15.2 |

Pressure effects on Friedel-Crafts alkylation reactions demonstrate significant impact on both reaction rates and product selectivity [10]. Studies conducted in supercritical difluoromethane reveal that reaction rates remain constant above 120 bar but decrease near critical pressure conditions [10]. The pressure dependence of product distribution shows particular sensitivity for anisole substrates, where ortho-substitution becomes favored at lower pressures due to hydrogen bonding effects [10].

Direct Bromination Techniques

Electrophilic Bromination of Isobutylbenzene Derivatives

Direct electrophilic bromination of isobutylbenzene derivatives represents a straightforward approach to (1-Bromo-2-methylpropyl)benzene synthesis [11]. The reaction proceeds through a classical electrophilic aromatic substitution mechanism involving formation of a resonance-stabilized arenium intermediate [12]. Bromine activation typically requires Lewis acid catalysts such as iron(III) bromide or aluminum tribromide to enhance electrophilicity [13].

The mechanism initiates with Lewis acid coordination to molecular bromine, generating a polarized bromine species that behaves as an electrophilic bromination agent [11]. The activated bromine attacks the electron-rich aromatic ring, forming a sigma-bond and creating a positively charged intermediate [12]. This arenium ion undergoes rapid deprotonation to restore aromaticity and yield the brominated product [13].

Reaction conditions significantly influence both yield and selectivity in electrophilic bromination processes . Industrial implementations typically employ controlled temperature ranges between 25-100°C with careful regulation of bromine addition rates to prevent over-bromination . The use of iron(III) bromide as catalyst offers advantages including reduced corrosivity compared to aluminum-based systems and the ability to generate the catalyst in situ .

Benzylic bromination presents an alternative pathway that exploits the enhanced reactivity of the benzylic position [15]. This approach utilizes N-bromosuccinimide or molecular bromine under radical conditions to achieve selective bromination at the carbon adjacent to the aromatic ring [15]. The regioselectivity arises from the stability of benzylic radicals, which benefit from resonance stabilization with the aromatic system [15].

Regioselectivity Control in Aromatic Substitution

Regioselectivity control in electrophilic aromatic bromination depends on the electronic properties of substituents already present on the benzene ring [16]. Electron-donating groups such as alkyl substituents direct incoming electrophiles to ortho and para positions through resonance and inductive effects [16]. The magnitude of this directing effect correlates with the electron-donating strength of the substituent [16].

Table 4: Electrophilic Bromination Regioselectivity Data

| Substrate | Ortho Product (%) | Meta Product (%) | Para Product (%) | Total Selectivity (o+p:m) | Electronic Effect |

|---|---|---|---|---|---|

| Toluene | 32 | 4 | 64 | 24:1 | Weak activating |

| Ethylbenzene | 28 | 3 | 69 | 32.3:1 | Weak activating |

| Isobutylbenzene | 25 | 2 | 73 | 49:1 | Weak activating |

| sec-Butylbenzene | 22 | 2 | 76 | 49:1 | Weak activating |

| tert-Butylbenzene | 18 | 1 | 81 | 99:1 | Strong activating |

Theoretical calculations provide quantitative insights into positional selectivity trends [16]. Ab initio computational studies demonstrate that π-donor substituents direct electrophilic bromination to positions in the preferential order of para > ortho > meta [16]. This selectivity pattern arises from differential stabilization of the arenium ion intermediates at various positions [16].

Temperature effects play a crucial role in achieving optimal regioselectivity [16]. Lower reaction temperatures typically enhance selectivity by favoring kinetically controlled products, while elevated temperatures can lead to thermodynamic product distributions [16]. Studies on protected phenol derivatives show that reactions conducted at the lowest effective temperature yield exclusively para-substituted products [16].

The use of specialized brominating agents can further enhance regioselectivity [16]. N-bromosuccinimide in combination with silica gel provides excellent positional control, particularly for substrates bearing multiple activating groups [16]. Zeolite-based systems demonstrate exceptional para-selectivity for toluene-like substrates, achieving selectivity ratios exceeding 90:1 in favor of para-substitution [16].

Multi-Step Synthesis from Propane Derivatives

Halogenation of 2-Methylpropane Precursors

The synthesis of (1-Bromo-2-methylpropyl)benzene through multi-step approaches begins with the halogenation of 2-methylpropane precursors [17]. Free radical bromination of 2-methylpropane under photochemical conditions yields two distinct monobromo products: 1-bromo-2-methylpropane and 2-bromo-2-methylpropane [17]. The reaction selectivity depends on the relative stability of the tertiary versus primary radical intermediates [18].

Table 6: Halogenation of 2-Methylpropane Precursors

| Precursor | Halogenating Agent | Reaction Conditions | Primary Product | Selectivity (%) | Mechanism |

|---|---|---|---|---|---|

| 2-Methylpropane | Br2/light | 300-400°C, hν | 1-Bromo-2-methylpropane | 85 | Free radical |

| 2-Methylpropene | HBr | 0°C, dark | 2-Bromo-2-methylpropane | 95 | Ionic addition |

| 2-Methyl-1-propanol | PBr3 | 0-25°C | 1-Bromo-2-methylpropane | 90 | SN2 |

| 2-Methyl-2-propanol | HBr/H+ | 0°C, H2SO4 | 2-Bromo-2-methylpropane | 98 | SN1 |

| Isobutyryl chloride | LiAlH4 then Br2 | THF, 0°C then RT | 2-Methylpropylbenzene | 75 | Reduction-alkylation |

Bromination selectivity significantly exceeds that observed in chlorination processes [19]. While chlorination of propane shows only moderate selectivity (3.6:1 for secondary versus primary positions), bromination demonstrates exceptional selectivity (97:1) favoring the tertiary position [19]. This enhanced selectivity arises from the endothermic nature of the bromination process, which results in late transition states that more closely resemble the product radicals [19].

Alternative halogenation strategies employ ionic addition reactions with alkenes [20]. Treatment of 2-methylpropene with hydrogen bromide under acidic conditions yields 2-bromo-2-methylpropane with excellent regioselectivity following Markovnikov's rule [20]. This approach avoids the harsh conditions required for radical bromination and provides superior control over product distribution [21].

Functional group transformations of alcohols offer additional pathways to halogenated precursors [22]. Primary alcohols such as 2-methyl-1-propanol undergo clean conversion to the corresponding bromides using phosphorus tribromide through SN2 mechanisms [22]. Tertiary alcohols like 2-methyl-2-propanol react with hydrogen bromide under acidic conditions via SN1 pathways, yielding tertiary bromides with high efficiency [22].

Coupling Reactions with Benzene Nucleus

Coupling reactions between halogenated propane derivatives and benzene nuclei provide versatile routes to (1-Bromo-2-methylpropyl)benzene [23]. Modern approaches utilize transition metal catalysis to achieve selective carbon-carbon bond formation under mild conditions . Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, enable efficient construction of the target molecule from appropriate organoborane and aryl halide precursors .

Table 5: Multi-step Synthesis Routes Data

| Route | Starting Materials | Number of Steps | Overall Yield (%) | Reaction Time (hours) | Major Byproducts |

|---|---|---|---|---|---|

| Direct Friedel-Crafts | Benzene + 1-bromo-2-methylpropane | 1 | 45-65 | 2-4 | Polyalkylated products |

| Bromination then Alkylation | 2-methylpropylbenzene + Br2 | 1 | 70-85 | 1-2 | Dibrominated products |

| Alkylation then Bromination | Benzene + 2-methylpropyl chloride, then Br2 | 2 | 55-75 | 4-6 | Ring bromination |

| Multi-step via Grignard | 2-methylpropane + Mg, then benzyl bromide | 3 | 60-80 | 6-8 | Coupling dimers |

| Coupling Reaction | Benzene + 2-methylpropyl derivatives | 2 | 65-85 | 3-5 | Homocoupling products |

Iron-catalyzed coupling reactions offer environmentally benign alternatives to traditional methods [23]. Recent developments in photochemical systems utilizing iron(III) halides as multifunctional reagents enable direct coupling of benzenes with aliphatic hydrocarbons [23]. These systems operate under mild conditions using air as a green oxidant and achieve excellent chemo- and site-selectivity [23].

The coupling mechanism involves initial formation of carbon-centered radicals followed by single-electron oxidation to carbocations [23]. The iron halide catalyst responds to visible light irradiation, facilitating both radical generation and subsequent Friedel-Crafts-type processes [23]. This approach demonstrates particular utility for accessing various building blocks from abundant hydrocarbon feedstocks [23].

Grignard-based coupling strategies provide high-yielding alternatives for multi-step synthesis [24]. Formation of Grignard reagents from halogenated propane derivatives followed by reaction with benzyl halides yields the desired products through nucleophilic substitution mechanisms [24]. These methods typically require anhydrous conditions and careful control of reaction stoichiometry to minimize side reactions [24].

The molecular structure of (1-Bromo-2-methylpropyl)benzene reveals important insights into the geometric arrangement and bonding characteristics of this brominated aromatic compound. The compound crystallizes with the molecular formula C₁₀H₁₃Br and a molecular weight of 213.11 g/mol [1] [2]. The crystal structure exhibits a benzene ring directly substituted with a secondary bromoalkyl group at the benzylic position, creating a distinctive molecular geometry.

The molecular conformation is characterized by the arrangement of the 2-methylpropyl group relative to the benzene ring plane. The bromine atom occupies a critical position that influences both the electronic properties and steric interactions within the molecule . The C-Br bond length typically ranges from 1.90-1.95 Å, consistent with sp³-hybridized carbon-bromine bonds in similar compounds . The bond angles around the benzylic carbon atom deviate from the ideal tetrahedral geometry due to the bulky nature of both the benzene ring and the branched alkyl substituent.

The crystal packing arrangements demonstrate significant intermolecular interactions, particularly halogen bonding involving the bromine atom and weak hydrogen bonding between aromatic protons and neighboring molecules [5]. These non-covalent interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the compound.

Table 1: Crystallographic Parameters for (1-Bromo-2-methylpropyl)benzene

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃Br |

| Molecular Weight (g/mol) | 213.11 |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Parameters | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calc.) g/cm³ | To be determined |

| Absorption Coefficient | To be determined |

| Temperature (K) | 293(2) |

| Refinement Method | Full-matrix least-squares on F² |

The heavy atom effect of bromine significantly influences the crystallographic refinement parameters and provides enhanced scattering contrast for structural determination [6]. The presence of the bromine substituent creates distinctive electron density features that aid in the precise determination of atomic positions and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (1-Bromo-2-methylpropyl)benzene, enabling detailed characterization of both proton and carbon environments within the molecule [7] [8].

¹H NMR Splitting Patterns in Branched Alkyl Systems

The proton nuclear magnetic resonance spectrum of (1-Bromo-2-methylpropyl)benzene exhibits characteristic splitting patterns that reflect the molecular connectivity and stereochemical environment of the branched alkyl system [9] [10]. The aromatic region displays complex multipets between 7.0-7.6 ppm, representing the five aromatic protons of the monosubstituted benzene ring [11]. These signals appear as overlapping multiplets due to the similar chemical shifts of ortho, meta, and para protons relative to the bromoalkyl substituent.

The benzylic proton attached to the carbon bearing the bromine atom appears as a distinctive doublet in the range of 4.8-5.2 ppm [7]. This significant downfield shift results from the combined deshielding effects of both the aromatic ring and the electronegative bromine atom. The coupling pattern reflects interaction with the adjacent isopropyl methine proton, typically exhibiting a coupling constant of 6-8 Hz [10].

The isopropyl methine proton (CH) appears as a complex multiplet between 2.0-2.4 ppm, showing coupling to both the benzylic proton and the two methyl groups [9]. This proton environment creates a characteristic septet-like pattern due to coupling with six equivalent methyl protons, though the coupling to the benzylic proton modifies this idealized pattern.

Table 2: ¹H NMR Spectroscopic Data for (1-Bromo-2-methylpropyl)benzene

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (Hz) |

|---|---|---|---|---|

| Aromatic H (ortho to Br) | 7.2-7.6 | Complex multiplet | 2H | Complex |

| Aromatic H (meta to Br) | 7.0-7.4 | Complex multiplet | 2H | Complex |

| Aromatic H (para to Br) | 7.1-7.5 | Complex multiplet | 1H | Complex |

| CHBr (benzylic) | 4.8-5.2 | Doublet | 1H | 6-8 |

| CH(CH₃)₂ (isopropyl) | 2.0-2.4 | Multiplet | 1H | 6-8 |

| CH₃ groups (diastereotopic) | 1.0-1.3 | Doublet | 6H | 6-8 |

The methyl groups of the isopropyl moiety appear as a doublet around 1.0-1.3 ppm with a coupling constant of 6-8 Hz, reflecting their coupling to the methine proton [12]. Due to the chiral nature of the benzylic carbon, these methyl groups are diastereotopic, though they typically appear as a single doublet due to their similar chemical environments.

¹³C NMR Chemical Shift Assignments

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon environments in (1-Bromo-2-methylpropyl)benzene [13] [14]. The aromatic carbons appear in the characteristic range of 120-132 ppm, with the ipso carbon (directly attached to the bromoalkyl group) appearing at the upfield end of this range due to the heavy atom effect of bromine [6].

The benzylic carbon bearing the bromine substituent exhibits a distinctive chemical shift in the range of 55-65 ppm [15] [16]. This position reflects the combined influences of the aromatic ring (deshielding) and the bromine atom, which paradoxically provides some shielding due to the heavy atom effect despite its electronegativity [6].

Table 3: ¹³C NMR Spectroscopic Data for (1-Bromo-2-methylpropyl)benzene

| Carbon Environment | Chemical Shift (δ, ppm) | Carbon Type | Expected Multiplicity (DEPT) |

|---|---|---|---|

| Aromatic C (ipso-Br) | 120-125 | Quaternary | Absent |

| Aromatic C (ortho to Br) | 128-132 | Tertiary | CH |

| Aromatic C (meta to Br) | 127-130 | Tertiary | CH |

| Aromatic C (para to Br) | 126-129 | Tertiary | CH |

| CHBr (benzylic) | 55-65 | Tertiary | CH |

| CH(CH₃)₂ (isopropyl) | 30-35 | Tertiary | CH |

| CH₃ groups | 18-22 | Primary | CH₃ |

The isopropyl methine carbon appears around 30-35 ppm, typical for tertiary carbons in branched alkyl systems [13] [14]. The methyl carbons of the isopropyl group resonate in the aliphatic region at 18-22 ppm, characteristic of primary carbons in alkyl environments [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of (1-Bromo-2-methylpropyl)benzene reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [17] [18]. The molecular ion peaks appear at m/z 213 and 211, corresponding to the ⁸¹Br and ⁷⁹Br isotopes respectively, exhibiting the characteristic 1:1 isotope pattern of brominated compounds [18].

The base peak typically appears at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), formed through benzylic cleavage and subsequent rearrangement [17]. This fragmentation pathway is characteristic of benzyl systems and represents the most stable carbocation fragment.

Table 4: Mass Spectrometric Fragmentation Pattern of (1-Bromo-2-methylpropyl)benzene

| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Mechanism |

|---|---|---|---|

| 213 | M+2 | [M+2]⁺ (⁸¹Br isotope) | Molecular ion |

| 211 | M+ | [M]⁺ (⁷⁹Br isotope) | Molecular ion |

| 198 | 15-25 | Loss of CH₃ from [M+2]⁺ | α-cleavage |

| 196 |